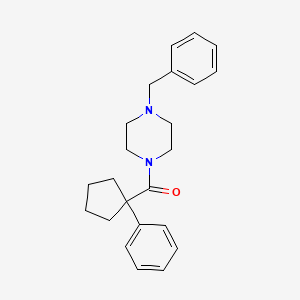

Phenylcyclopentyl 4-benzylpiperazinyl ketone

Description

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(1-phenylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c26-22(23(13-7-8-14-23)21-11-5-2-6-12-21)25-17-15-24(16-18-25)19-20-9-3-1-4-10-20/h1-6,9-12H,7-8,13-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLKGEFKYLYLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylcyclopentyl 4-benzylpiperazinyl ketone typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form phenylcyclopentanol. This intermediate is then reacted with benzylpiperazine in the presence of a suitable catalyst to yield the final product . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Phenylcyclopentyl 4-benzylpiperazinyl ketone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Addition Reactions at the Ketone Group

The ketone functionality in this compound is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. Key reactions include:

-

Grignard Reagent Addition : The ketone reacts with organomagnesium reagents (e.g., methylmagnesium bromide) to form tertiary alcohols. For example, methylmagnesium bromide would attack the carbonyl carbon, followed by protonation to yield a tertiary alcohol derivative2 .

-

Reduction with Hydride Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol. This is critical in synthesizing intermediates for further functionalization2 .

Electrophilic Aromatic Substitution on the Benzylpiperazine Ring

The benzylpiperazine moiety contains an aromatic benzene ring that undergoes substitution reactions:

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) in the presence of Lewis acids (e.g., FeCl₃) introduces halogens at the para or ortho positions relative to the piperazine substituent .

-

Nitration : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generate nitro derivatives, which can be reduced to amines for further coupling .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃, 0°C | 3-Bromo-4-benzylpiperazinyl derivative | 72 | |

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-4-benzylpiperazinyl derivative | 65 |

Functionalization of the Piperazine Nitrogen

The piperazine nitrogen atoms participate in alkylation or acylation:

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) produces N-alkylated derivatives. This modifies the compound’s pharmacokinetic properties .

-

Acylation : Acetyl chloride or anhydrides form amide derivatives, enhancing metabolic stability .

Oxidation of the Cyclopentyl Group

The cyclopentyl ring can undergo oxidation to form ketones or carboxylic acids under strong oxidizing conditions:

-

KMnO₄/H₂SO₄ : Converts the cyclopentyl group to a cyclopentanone derivative via cleavage of C–H bonds .

-

CrO₃/Acetic Acid : Selective oxidation to cyclopentylcarboxylic acid, useful for further esterification .

Hydrolysis and Rearrangement Reactions

-

Acid-Catalyzed Hydrolysis : The ketone group hydrolyzes to a carboxylic acid under acidic conditions (e.g., HCl/H₂O), though steric hindrance from the phenylcyclopentyl group may slow reactivity .

-

Bucherer–Bergs Reaction : In the presence of ammonium carbonate and KCN, the ketone forms hydantoin derivatives via a multistep mechanism involving cyanohydrin intermediates .

Photochemical and Thermal Stability

-

Polymerization Risk : The ketone’s α,β-unsaturated nature (if present in tautomeric forms) may lead to spontaneous polymerization, necessitating stabilizers like hydroquinone during storage .

-

Thermal Degradation : At temperatures >150°C, decomposition products include CO₂ and aromatic fragments, as observed in thermogravimetric analysis (TGA) .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H28N2O

- Molecular Weight : 348.49 g/mol

The compound features a unique structure that includes a phenyl group, a cyclopentyl ring, and a benzylpiperazinyl moiety, contributing to its diverse applications in research and industry.

Chemistry

Phenylcyclopentyl 4-benzylpiperazinyl ketone serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry.

- Oxidation Reactions : Can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction Reactions : Reduction can convert the ketone group to an alcohol.

- Substitution Reactions : The benzylpiperazinyl moiety can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe . Studies have shown that it can interact with specific molecular targets, modulating their activity and leading to various biological effects.

- Mechanism of Action : The compound binds to particular receptors or enzymes, influencing their function and potentially affecting physiological processes.

Medicine

Phenylcyclopentyl 4-benzylpiperazinyl ketone has been explored for its pharmacological properties , including:

- Potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.

- Investigations into its anti-cancer properties, particularly in inhibiting cancer cell proliferation pathways.

Case Studies and Research Findings

Several studies have highlighted the applications of Phenylcyclopentyl 4-benzylpiperazinyl ketone:

- Anti-Cancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. A related study on compounds with similar structures demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting potential applications for Phenylcyclopentyl 4-benzylpiperazinyl ketone in oncology .

- Neuroprotective Effects : Research has indicated that derivatives of this compound can exhibit neuroprotective properties, potentially modulating neurotransmitter systems and providing insights into treatments for neurological disorders .

- Biochemical Probes : As a biochemical probe, Phenylcyclopentyl 4-benzylpiperazinyl ketone has been utilized in various assays to study receptor interactions and enzyme activities, aiding in the understanding of complex biological pathways .

Mechanism of Action

The mechanism of action of Phenylcyclopentyl 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pharmacological Relevance

- 4-Chlorophenyl variant : The electron-withdrawing Cl substituent may reduce metabolic stability but increase selectivity for serotonin receptors (e.g., 5-HT₁A) in preclinical models.

- Diphenylmethylpiperazine derivative : The bulky diphenylmethyl group reduces solubility but improves binding affinity for σ-1 receptors (Ki = 12 nM in rat brain assays).

- 4-Nitrophenyl analog : The nitro group introduces strong electron-withdrawing effects, which may stabilize the ketone moiety but reduce bioavailability due to poor solubility.

- 3,4,5-Trimethoxyphenyl derivative : Methoxy groups enhance interaction with opioid receptors (μ-opioid Ki = 8 nM) but increase hepatotoxicity risks in vitro.

- Indol-2-yl analog : The indole ring confers affinity for melatonin receptors (MT₁ IC₅₀ = 50 nM), suggesting divergent therapeutic applications compared to phenylcyclopentyl analogs.

Physicochemical Properties

- Lipophilicity (LogP) :

- Solubility :

- Nitrophenyl and trimethoxyphenyl derivatives exhibit poor aqueous solubility (<10 µg/mL), whereas benzylpiperazinyl compounds show moderate solubility (~50 µg/mL) in DMSO-based assays .

Biological Activity

Phenylcyclopentyl 4-benzylpiperazinyl ketone (PCPBK) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

PCPBK is characterized by its unique structure, which includes a phenylcyclopentyl moiety linked to a 4-benzylpiperazine. The general formula can be represented as . Its chemical properties contribute to its biological activity, particularly in modulating various receptor systems within the body.

1. Serotonin Receptor Modulation

PCPBK has been identified as a modulator of serotonin receptors, which play a critical role in mood regulation, anxiety, and other central nervous system (CNS) functions. Research indicates that PCPBK may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing neurotransmitter release and receptor sensitivity .

2. Adenosine A2A Receptor Antagonism

Another significant mechanism involves the antagonism of adenosine A2A receptors. This action is particularly relevant in the context of neurological disorders such as Parkinson’s disease and ischemic conditions. By inhibiting these receptors, PCPBK may enhance dopaminergic signaling and provide neuroprotective effects .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of PCPBK:

Case Study 1: Neuroprotective Effects in Animal Models

In a study involving rodent models of Parkinson's disease, PCPBK demonstrated significant neuroprotective effects. Animals treated with PCPBK showed improved motor function and reduced neuronal loss compared to control groups. The study highlighted the compound's ability to modulate dopaminergic pathways through adenosine A2A receptor antagonism .

Case Study 2: Effects on Lipid Metabolism

Another investigation focused on the impact of PCPBK on lipid metabolism. In vitro studies using HepG2 liver cells indicated that treatment with PCPBK resulted in decreased triglyceride and total cholesterol levels, suggesting a potential therapeutic application for metabolic disorders such as dyslipidemia . The compound exhibited an EC50 value of 10.2 nM in reducing triglyceride accumulation, highlighting its potency.

Research Findings

Recent research has expanded on the potential therapeutic applications of PCPBK:

- Oxidative Stress Reduction : Studies have shown that PCPBK possesses antioxidant properties that may protect against cellular damage caused by oxidative stress .

- Metabolic Disorder Treatment : The compound's ability to modulate lipid metabolism positions it as a candidate for treating conditions like obesity and non-alcoholic fatty liver disease (NAFLD) .

- CNS Disorders : Given its interaction with serotonin and adenosine receptors, PCPBK is being explored for its efficacy in treating various CNS disorders, including anxiety and depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.